3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-ethyl-4-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZSEOPVHWEPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the initial formation of the benzodioxole moiety, followed by its integration into the chromenone structure. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer applications. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Derivatives containing the benzo[d][1,3]dioxole moiety have been synthesized and tested against a range of bacterial strains. The results indicated that these compounds exhibit notable antibacterial activity, potentially serving as lead compounds for the development of new antibiotics .
Enzyme Inhibition
α-Glucosidase Inhibition
Research has demonstrated that compounds related to 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by slowing down glucose absorption in the intestine .
Acetylcholinesterase Inhibition
Another area of investigation is the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer’s disease. Compounds with similar structural features have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the chromenone core have been systematically studied to enhance potency and selectivity against targeted enzymes or cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it with analogs in the chromen-4-one and coumarin families. Below is a detailed analysis of key similarities and differences:
Structural Analogues
Key Observations :
- Acetylation at Position 7 : The acetate group is a common feature in several analogs (e.g., 31a, 31b) and is hypothesized to stabilize the molecule against enzymatic degradation .
- Benzodioxole vs. Methoxy/Aryl Groups : Compounds with benzodioxole (e.g., 13) exhibit distinct electronic properties compared to methoxy-substituted derivatives (e.g., 14), which may alter π-π stacking interactions in biological targets .
Physicochemical Properties
| Property | Target Compound | 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13) | 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one (14) |
|---|---|---|---|
| Melting Point (°C) | Not reported | 168–170 | 127–129 |
| Molecular Weight (g/mol) | 368.34 | 266.26 | 282.29 |
| Key IR Absorptions (cm⁻¹) | Not reported | 1,715 (C=O), 1,609 (C-O-C) | 1,715 (C=O), 1,250 (C-O) |
Note: The absence of reported melting points or spectral data for the target compound highlights a gap in the literature .
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a member of the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromenone skeleton with a benzo[d][1,3]dioxole moiety that contributes to its biological properties.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 |
| Compound B | Enterococcus faecalis | 1250 |
| Compound C | Pseudomonas aeruginosa | 312.5 |
| Compound D | Escherichia coli | >2000 |
These results suggest that the presence of the benzo[d][1,3]dioxole ring enhances the antibacterial potency of the chromene derivatives, likely through interaction with bacterial cell walls or essential enzymes like Mur ligases .
Antifungal Activity
In vitro studies have demonstrated that similar compounds exhibit antifungal activity against Candida albicans. The following table presents the antifungal activity of selected compounds:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| Compound E | Candida albicans | 156.25 |
| Compound F | Aspergillus niger | 312.5 |
| Compound G | Cryptococcus neoformans | >2000 |
Most tested compounds showed significant antifungal activity, indicating that modifications in the chromene structure can lead to enhanced efficacy against fungal pathogens .
Anticancer Potential
Emerging research suggests that chromene derivatives may also exhibit anticancer properties. For example, studies have indicated that certain chromene-based compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The following findings illustrate this potential:
- Cell Line Studies : Compounds similar to this compound demonstrated cytotoxic effects on human breast cancer (MCF7) and prostate cancer (PC3) cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 and caspases.
Case Studies
A notable study explored the synthesis and biological evaluation of various chromene derivatives, including our compound of interest. The results indicated that modifications at the 6-position significantly influenced both antibacterial and anticancer activities.
Case Study Example :
In a study published in Molecules, researchers synthesized multiple derivatives and evaluated their biological activities. The compound with a benzo[d][1,3]dioxole substituent exhibited superior activity against S. aureus compared to its analogs lacking this moiety .
Q & A
Q. How should researchers analyze conflicting thermal stability data from DSC and TGA?
Q. What statistical methods are appropriate for dose-response studies with non-linear behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
